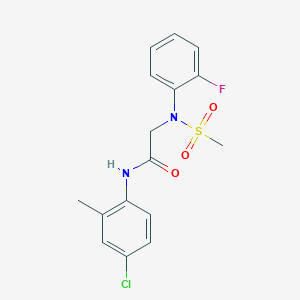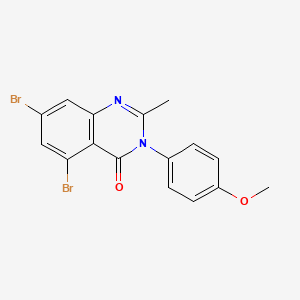![molecular formula C15H21ClN2O2 B5118590 N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound acts as a selective HDAC6 inhibitor, and its mechanism of action has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide acts as a selective HDAC6 inhibitor, which leads to the accumulation of acetylated proteins in the cell. This accumulation has been shown to induce cell cycle arrest and apoptosis in cancer cells. HDAC6 is a class IIb histone deacetylase that is involved in the regulation of several cellular processes, including cell migration, protein degradation, and microtubule dynamics.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the acetylation status of several proteins involved in these processes. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has also been shown to modulate the immune response by promoting the differentiation of T cells into effector cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to enhance the efficacy of other anti-cancer agents. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is the development of more potent and selective HDAC6 inhibitors that may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the immune-modulating effects of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide and its potential use in combination with immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of resistance to N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide and to identify biomarkers that may predict response to this compound.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-morpholinylaniline with pentanoyl chloride in the presence of a base, followed by purification and isolation of the target compound using column chromatography. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a broad range of cancer types, including breast, lung, and pancreatic cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as taxanes and platinum-based drugs.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIDFAOKHAWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
